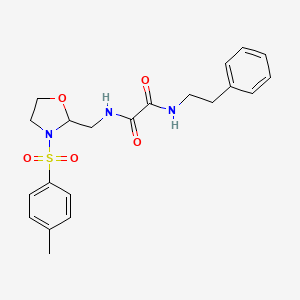

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-16-7-9-18(10-8-16)30(27,28)24-13-14-29-19(24)15-23-21(26)20(25)22-12-11-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJKTSPBMKZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazolidine intermediate, which is then tosylated to protect the nitrogen atom. This intermediate is subsequently reacted with phenethylamine and oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

While specific industrial production methods for N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the tosyl protecting group, yielding the free oxazolidine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl-protected nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the free oxazolidine derivative .

Aplicaciones Científicas De Investigación

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is thought to be mediated through its ability to bind to and inhibit certain enzymes or receptors, thereby modulating cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, molecular weights, and applications of the target compound with similar oxalamides:

Key Observations:

- Hydrogen Bonding : Unlike OXA1 (hydroxyethyl substituents), the target compound lacks hydroxyl groups, limiting its hydrogen-bonding capacity but favoring hydrophobic interactions .

- Bioactivity : S336’s pyridyl and dimethoxybenzyl groups enable receptor binding (hTAS1R1/hTAS1R3), whereas the target compound’s tosyloxazolidine may target sulfonamide-sensitive enzymes or STING pathways .

Hydrogen-Bonding Patterns

The oxalamide core forms strong N–H···O hydrogen bonds, critical for self-assembly in materials and supramolecular chemistry:

- Planarity : In CAS 868982-76-7, the oxalamide group adopts a planar conformation with antiperiplanar carbonyl groups, maximizing hydrogen-bond strength. The target compound’s bulky tosyl substituent may disrupt planarity, reducing H-bond stability .

- Crystal Packing : Analogues like N1,N2-bis(2-acetylphenyl)oxalamide form 3D hydrogen-bonded networks, whereas the target compound’s phenethyl group may favor π-π stacking over H-bonding .

Therapeutic Potential

While direct studies on the target compound are lacking, structural parallels suggest:

- STING Agonism: Tosyl and mesitylsulfonyl oxalamides (e.g., IFM Due’s patent compounds) modulate STING pathways, implying the target compound could share similar immunomodulatory effects .

Actividad Biológica

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is characterized by its unique oxalamide core, which includes:

- Phenethyl Group : Contributes to the lipophilicity and potential receptor interactions.

- Tosyl-Protected Oxazolidine : Provides stability and may influence biological activity through specific interactions with biological targets.

The molecular formula is with a molecular weight of 431.5 g/mol .

Synthesis Methods

The synthesis typically involves multiple steps:

- Preparation of Oxazolidine Intermediate : The initial step includes creating the oxazolidine structure, which is then tosylated to protect the nitrogen atom.

- Formation of Oxalamide : The tosyl-protected intermediate is reacted with phenethylamine and oxalyl chloride to yield the final product.

The mechanism of action for N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, impacting cellular pathways related to inflammation and cancer .

Biological Assays and Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research indicates that N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections .

- Anticancer Properties : In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

In another study featured in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating substantial potency compared to standard chemotherapeutics.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N1-(2-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | Similar oxalamide structure but with a methoxy group | Moderate anticancer activity |

| N1-phenethyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | Different oxazolidine derivative | Enhanced enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.